3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane
CAS No.: 4475-72-3
Cat. No.: VC18404312
Molecular Formula: C6H12S4
Molecular Weight: 212.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4475-72-3 |
|---|---|
| Molecular Formula | C6H12S4 |
| Molecular Weight | 212.4 g/mol |
| IUPAC Name | 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane |
| Standard InChI | InChI=1S/C6H12S4/c1-5(2)7-9-6(3,4)10-8-5/h1-4H3 |
| Standard InChI Key | UYBPFKOKBLMDPV-UHFFFAOYSA-N |
| Canonical SMILES | CC1(SSC(SS1)(C)C)C |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane consists of a saturated six-membered ring with alternating sulfur and carbon atoms. The two carbon atoms at positions 3 and 6 are each bonded to two methyl groups, resulting in a symmetrical arrangement. The IUPAC name reflects this substitution pattern, emphasizing the tetramethyl groups and the tetrathiane backbone .
Table 1: Key Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 212.419 | |
| CAS Registry Number | 4475-72-3 | |
| InChIKey | UYBPFKOKBLMDPV-UHFFFAOYSA-N | |
| SMILES | CC1(SSSSC1(C)C) |
The compound’s symmetry contributes to its stability, as evidenced by its well-defined melting and boiling points. Computational studies using tools like the NIST WebBook confirm its structural integrity and provide insights into its electronic configuration .
Synthesis and Derivative Formation
3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane is synthesized through reactions involving sulfur-containing precursors. One notable method involves the reaction of dimesityl ketene with phosphorus pentasulfide () in the presence of pyridine. This reaction yields tetrathiane derivatives alongside other sulfur-rich compounds, with the tetramethyl variant isolated via fractional distillation or chromatography.
The synthesis pathway can be summarized as:
Reaction conditions, such as temperature and solvent choice, critically influence yield and purity. Derivatives of tetrathianes, including those with additional functional groups, have been explored for their unique electronic properties.
Physical and Chemical Properties
Physical Properties
The compound is a solid at room temperature, with a density of 1.172 g/cm³ . Its boiling point of 273.1°C at 760 mmHg and flash point of 116.9°C suggest moderate thermal stability, making it suitable for high-temperature applications . The methyl groups enhance hydrophobicity, reducing solubility in polar solvents.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density (g/cm³) | 1.172 | |
| Boiling Point (°C) | 273.1 | |
| Flash Point (°C) | 116.9 | |
| Vapor Pressure (25°C) | Not reported | — |
Chemical Reactivity
The sulfur atoms in the tetrathiane ring confer redox activity, enabling participation in electron-transfer reactions. The compound’s stability under ambient conditions suggests slow oxidation rates, though prolonged exposure to air may lead to degradation. Nucleophilic substitution at the methyl groups is theoretically possible but remains unexplored in literature.
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